molecular formula C7H5BrN2O B1287638 5-bromo-1H-indazol-3-ol CAS No. 7364-27-4

5-bromo-1H-indazol-3-ol

Cat. No. B1287638
CAS RN: 7364-27-4
M. Wt: 213.03 g/mol
InChI Key: LHZCARQYJVMUOK-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazol-3-ol is a compound that belongs to the indazole class of heterocycles, characterized by a fusion of benzene and pyrazole rings. Indazoles are known for their diverse pharmacological activities and are commonly used in medicinal chemistry as scaffolds for drug development. The presence of a bromine atom at the 5-position of the indazole ring provides a reactive site for further chemical modifications, which can be exploited in the synthesis of various biologically active compounds.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 5H-indazolo[3,2-b]benzo[d]-1,3-oxazines involves intramolecular Bis-heterocyclizations, which is a one-pot process yielding a series of novel analogues for biological screening . Another approach is the stepwise synthesis of (1,2,3-triazol-1-yl)methylpyrimidines from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, which involves a nucleophilic substitution followed by a click chemistry azide–alkyne cycloaddition reaction . Additionally, the 1,3-dipolar cycloaddition of phenylsydnone with p-toluquinone has been used to synthesize 2H-indazole-4,7-dione derivatives, with subsequent bromination reactions yielding mono- and dibromo derivatives .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single crystal X-ray diffraction, revealing a monoclinic space group and providing detailed information about bond lengths and angles . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by spectroscopic methods and X-ray diffraction, showing two symmetry-independent molecules in the unit cell .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in the presence of sodium hydroxide leads to the formation of new S-derivatives with high yield . The reaction of 5-amino-1-(4-bromophenyl)-1,2,3-triazol-4-carboxylic acid ethyl ester with p-bromoaniline results in the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, which was characterized using various spectroscopic techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. For example, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were investigated, and their antibacterial activity was compared to kanamycin, showing potential against multi-resistant strains of microorganisms . The crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π–π stacking interactions, which are important for the stability of the crystal structure .

Scientific Research Applications

Indazole is a heterocyclic aromatic organic compound that has a wide variety of medicinal applications . Here are some general applications of indazole compounds:

  • Anti-inflammatory Agents

    • Indazole derivatives have been synthesized and screened for their in vivo anti-inflammatory potential .
    • Experimental models used include Freund’s adjuvant-induced arthritis and carrageenan-induced edema .
    • Some derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
  • Antimicrobial Agents

    • The search for new antimicrobial agents has focused on the indazoles .
    • Certain derivatives were studied on albino mice with experimental staphylococcal infection .
  • Anti-HIV Agents

    • Indazole has been studied for its potential anti-HIV properties .
  • Anticancer Agents

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines .
  • Hypoglycemic Agents

    • Indazole has been studied for its potential hypoglycemic properties .
  • Antiprotozoal Agents

    • Indazole has been studied for its potential antiprotozoal properties .

Safety And Hazards

  • Precautionary Statements : Handle with care. Use appropriate protective equipment (P261, P280). In case of contact with eyes or skin, rinse thoroughly (P305, P338, P351) .

properties

IUPAC Name

5-bromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZCARQYJVMUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616313
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616313
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-indazol-3-ol

CAS RN

7364-27-4
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2-dihydro-3H-indazol-3-one
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